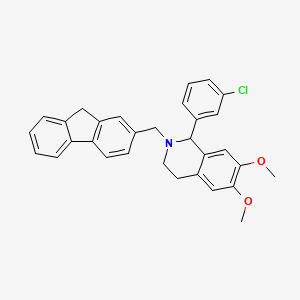![molecular formula C24H18FN3O B5229697 1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)
1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrroloquinoline derivatives often involves multi-component reactions, employing strategies such as cyclopropane ring opening mediated by catalysts like SnCl4, or four-component condensation reactions utilizing cyclohexyl isocyanide, quinoline, malononitrile, and aromatic aldehydes in the presence of titanium dioxide as a catalyst at ambient temperature for efficient yields (Porashar et al., 2022); (Maghsoodlou et al., 2014).
Molecular Structure Analysis
Structural analysis of pyrroloquinoline derivatives reveals complex molecular geometries with significant overlap in the fused-ring systems and specific substituents contributing to the molecular buckling due to ethylene linkages. Advanced crystallography techniques provide insights into the dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's stereochemistry and potential interactions (Asiri et al., 2011).
Chemical Reactions and Properties
Pyrroloquinoline compounds participate in diverse chemical reactions, including cyclopropane ring openings, intramolecular attacks leading to novel ring formations, and reductive cyclizations. These reactions are influenced by catalysts, pressure, and the presence of specific substituents, leading to a wide range of derivatives with varied properties (Verboom et al., 2010); (Bunce et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, of pyrroloquinoline derivatives are determined by their molecular structure. Advanced spectroscopic and quantum chemical studies, including FT-IR, NMR, and UV-visible spectroscopy, facilitate the detailed characterization of these compounds, providing valuable information on their physical behavior and interaction with light (Fatma et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrroloquinoline derivatives are extensively studied through reactions that highlight their reactivity, functional group transformations, and the formation of novel compounds. The efficiency of these reactions and the properties of the resulting products are key to understanding the utility and potential applications of these compounds in various fields (Yavari et al., 2013).
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c25-18-10-7-16(8-11-18)21-22(23(29)17-5-6-17)28-19-4-2-1-3-15(19)9-12-20(28)24(21,13-26)14-27/h1-4,7-12,17,20-22H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIPFXSLCWZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)


![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
![1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5229723.png)